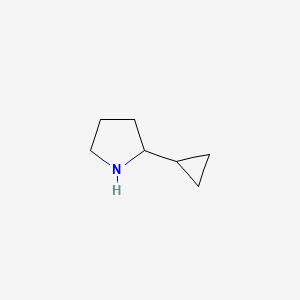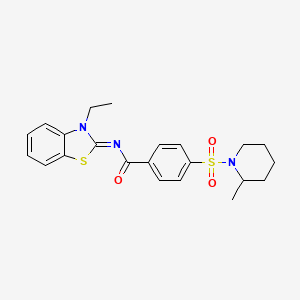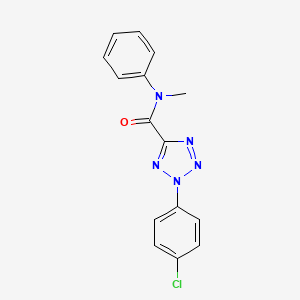
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is an organic compound with a unique structure that includes a bromomethyl group attached to a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane typically involves the bromination of 2,2-dimethyl-1,4-dioxane. One common method is to react 2,2-dimethyl-1,4-dioxane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(Azidomethyl)-2,2-dimethyl-1,4-dioxane, while oxidation with potassium permanganate can produce 3-(Hydroxymethyl)-2,2-dimethyl-1,4-dioxane.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its bromomethyl group can be modified to introduce various pharmacophores.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane depends on its interaction with specific molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways involved vary based on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)-2,2-dimethyl-1,4-dioxane
- 3-(Iodomethyl)-2,2-dimethyl-1,4-dioxane
- 3-(Hydroxymethyl)-2,2-dimethyl-1,4-dioxane
Uniqueness
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between stability and reactivity that is advantageous in various synthetic applications.
Eigenschaften
IUPAC Name |
3-(bromomethyl)-2,2-dimethyl-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(2)6(5-8)9-3-4-10-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSHSRITLMSBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCO1)CBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine](/img/structure/B2460005.png)


![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2460008.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2460011.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2460016.png)


![1-(4-chlorophenyl)-3-[4-ethyl-5-(1,2-propadienylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2460022.png)


